molecular formula C15H12N2O3 B1195293 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide

5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide

Cat. No. B1195293
M. Wt: 268.27 g/mol
InChI Key: VCFGDUWXFDGNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide is an aromatic amide.

Scientific Research Applications

Antimicrobial Activity

  • A study by (Chambhare et al., 2003) found that compounds similar to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide exhibited significant antibacterial and antimycobacterial activity against various microbial strains. These compounds have potential as antimicrobial agents.

Antileukemic Activity

  • Research by (Earl & Townsend, 1979) identified derivatives of 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide that demonstrated antileukemic activities, contributing to the understanding of potential cancer therapies.

Herbicidal Activity

  • A study conducted by (Hamper et al., 1995) revealed that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, showed significant herbicidal activity against various weeds.

Gene Expression Modulation

  • (Płoszaj et al., 2016) explored how a synthetic isoxazole derivative, related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, could modulate gene expression related to autoimmune and inflammatory responses in human cells.

Antiprotozoal Activities

  • Research by (Patrick et al., 2007) investigated isoxazole derivatives, similar in structure to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, for their potential antiprotozoal activities, demonstrating promising results against various protozoan pathogens.

Adenosine Receptor Selectivity

  • A study by (Kim et al., 1996) found that certain adenosine antagonists, structurally similar to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, showed high affinity and selectivity for human A3 receptor subtypes, which has implications for therapeutic applications.

Nematicidal and Antimicrobial Activity

  • The study by (Reddy et al., 2010) indicated that certain isoxazole derivatives related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide exhibited notable nematicidal and antimicrobial activities.

Antibacterial and Antifungal Agents

  • (Günay et al., 1999) synthesized novel derivatives of 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide and evaluated their effectiveness as antibacterial and antifungal agents.

Antitumor Activity

  • Research by (Stevens et al., 1984) explored the synthesis and chemistry of certain compounds related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, finding potential broad-spectrum antitumor activity.

Biological Activity and Synthesis

  • (Denton et al., 2021) studied the microwave-assisted synthesis of isoxazoline derivatives, structurally akin to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, and evaluated their biological activity, providing insight into potential medical applications.

properties

Product Name

5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

5-(furan-2-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)16-15(18)12-9-14(20-17-12)13-3-2-8-19-13/h2-9H,1H3,(H,16,18)

InChI Key

VCFGDUWXFDGNLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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